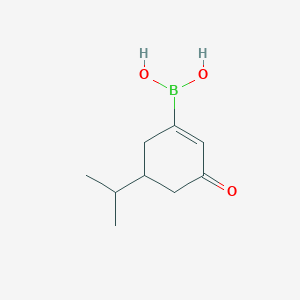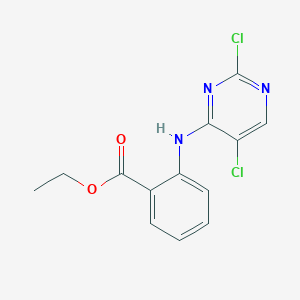
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate is a chemical compound with the molecular formula C13H10Cl2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoate ester linked to a dichloropyrimidine moiety through an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate typically involves the reaction of 2,5-dichloropyrimidine-4-amine with ethyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions may include heating and stirring to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The amino group in the compound can participate in condensation reactions with various carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, benzoates, and their derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- Ethyl 2-((2-chloropyrimidin-4-yl)amino)benzoate
- Ethyl 2-((2,5-difluoropyrimidin-4-yl)amino)benzoate
- Ethyl 2-((2,5-dibromopyrimidin-4-yl)amino)benzoate
Uniqueness
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate is unique due to the presence of two chlorine atoms on the pyrimidine ring, which can significantly influence its reactivity and biological activity. The dichloropyrimidine moiety provides distinct electronic and steric properties compared to other halogenated derivatives, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H11Cl2N3O2 |
|---|---|
分子量 |
312.15 g/mol |
IUPAC名 |
ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-2-20-12(19)8-5-3-4-6-10(8)17-11-9(14)7-16-13(15)18-11/h3-7H,2H2,1H3,(H,16,17,18) |
InChIキー |
NYLYROUBMPWFTQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
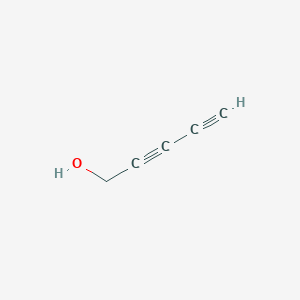
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
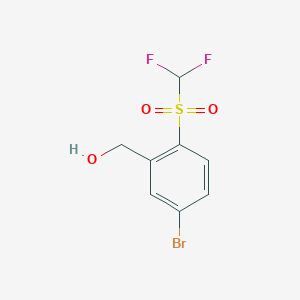


![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
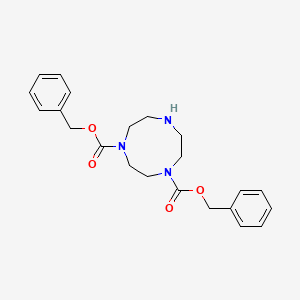


![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)

